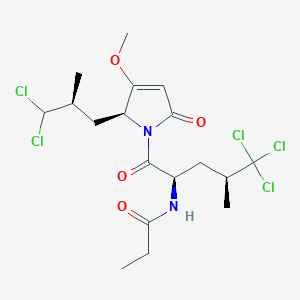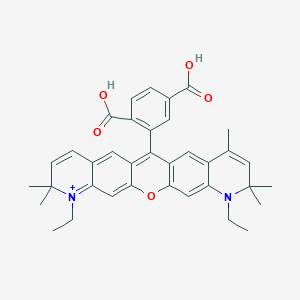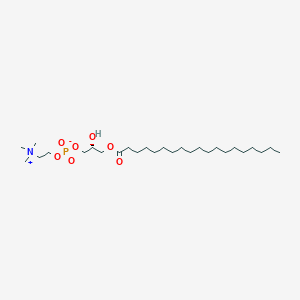
1-Nonadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-nonadecanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as nonadecanoyl. It is a lysophosphatidylcholine 19:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. It derives from a nonadecanoic acid.
Aplicaciones Científicas De Investigación
Physical Chemical Characteristics
1-Nonadecanoyl-sn-glycero-3-phosphocholine and its homologs have been explored for their physical chemical characteristics, particularly their critical micellar concentration. Using a variety of analytical techniques such as NMR and gas liquid chromatography, studies have focused on understanding the micellar behavior of these compounds. This research is crucial for comprehending their biological activities at molecular concentrations typically used in biological studies, where they are likely to be present as monomolecular species (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Effects on Exocrine Secretory Glands
Research has shown that certain derivatives of 1-Nonadecanoyl-sn-glycero-3-phosphocholine can significantly stimulate amylase release in exocrine secretory glands. The effects of these compounds on calcium and lipid metabolism have been compared to those of acetylcholine, indicating their potential use in understanding exocrine gland functions (Söling, Eibl, & Fest, 1984).
Interaction with Ion Channels
Studies have explored the interaction of certain phospholipids like 1-Nonadecanoyl-sn-glycero-3-phosphocholine with plasma membrane ion channels. This research is crucial for understanding the modulation of ion channel functions by these lipids, which has implications in areas like cancer research (Potier et al., 2011).
Role in Phospholipid Metabolism
Research has also focused on enzymes responsible for the metabolism of these phospholipids. For instance, the role of acetylhydrolase in hydrolyzing the acetate group from 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, which is critical for the biological activity of this compound, has been a subject of study (Blank, Lee, Fitzgerald, & Snyder, 1981).
Synthesis and Analysis Techniques
Advances in the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analysis have been critical. These studies provide insights into the chemical synthesis processes and analytical methods used for these phospholipids, contributing significantly to biochemical and pharmacological research (Wykle, Malone, & Snyder, 1980).
Propiedades
Nombre del producto |
1-Nonadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C27H56NO7P |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1 |
Clave InChI |
WYIMORDZGCUBAA-AREMUKBSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
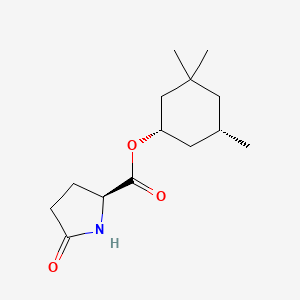
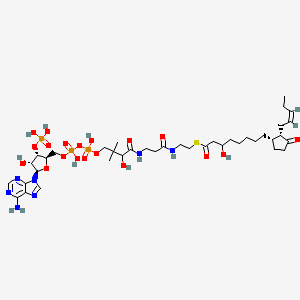
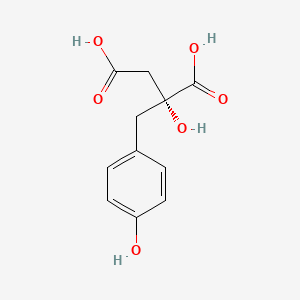
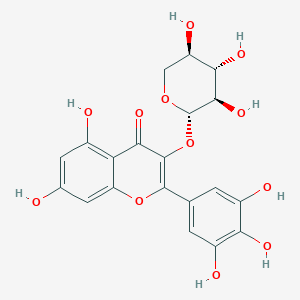
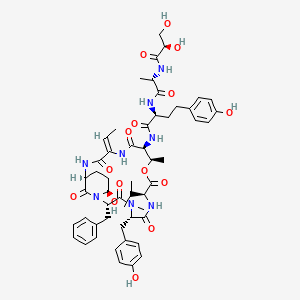
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1264885.png)

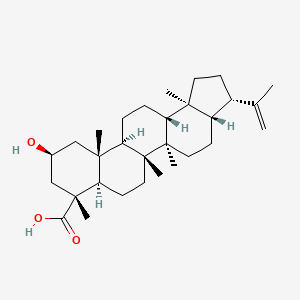

![(2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1264892.png)

